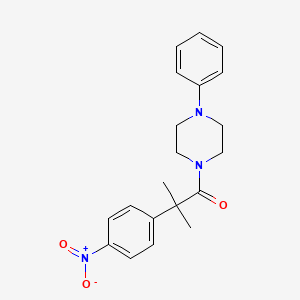
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-, also known as MNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as the advantages and limitations of using MNPP in lab experiments will also be explored. Additionally, future directions for research on MNPP will be listed.
Mechanism of Action
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- binds to the DAT protein by forming a covalent bond with a specific cysteine residue in the protein's structure. This binding prevents dopamine from being transported back into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, depending on the specific area of the brain affected.
Biochemical and Physiological Effects:
The increase in dopamine levels caused by 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- binding to DAT can have various biochemical and physiological effects on the brain. For example, it can lead to an increase in motivation, reward-seeking behavior, and attention. However, prolonged exposure to high levels of dopamine can also have negative effects, such as addiction and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- in lab experiments is its high selectivity for DAT. This selectivity allows researchers to specifically target and study the function of DAT without affecting other neurotransmitter systems. However, one limitation of using 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is its irreversible binding to DAT, which can make it difficult to control the duration and intensity of its effects.
Future Directions
There are several future directions for research on 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-. One area of interest is the development of new compounds that can selectively target other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter. Another area of interest is the study of the long-term effects of 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- exposure on the brain, particularly in relation to addiction and psychosis. Additionally, research on the potential therapeutic applications of 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- for neurological disorders such as Parkinson's disease and drug addiction is also warranted.
Conclusion:
In conclusion, 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity for DAT makes it a valuable tool for studying the function of this protein and its role in various neurological disorders. However, its irreversible binding to DAT can make it difficult to control the duration and intensity of its effects. Further research on 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is needed to fully understand its potential applications and limitations in scientific research.
Synthesis Methods
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the condensation of 4-nitrobenzaldehyde and 4-phenylpiperazine in the presence of acetic anhydride and pyridine. The resulting product is then reacted with 2-methyl-2-bromo-1-propanol in the presence of potassium carbonate and dimethylformamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Scientific Research Applications
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to the dopamine transporter (DAT) protein, which plays a crucial role in the regulation of dopamine levels in the brain. This binding ability makes 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- a valuable tool for studying the function of DAT and its role in various neurological disorders such as Parkinson's disease and drug addiction.
properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZTFUNQVNXPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

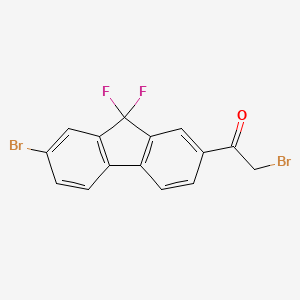
![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)
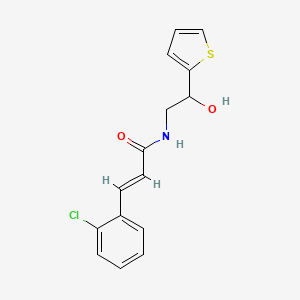
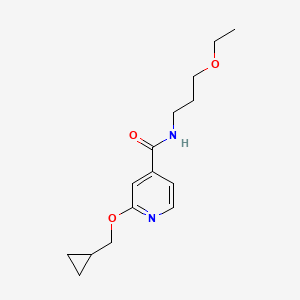
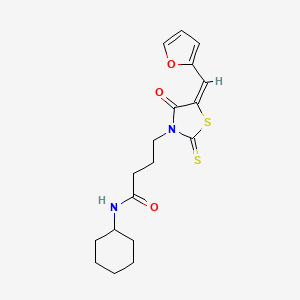
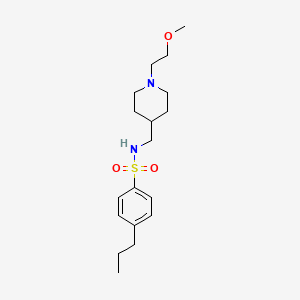

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)


